(1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine
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Overview
Description
(1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a cyclohexane ring substituted with an amine group and a bromopyridinyl ether moiety. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the bromopyridinyl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the bromopyridinyl ether.
Cyclohexane ring formation: The cyclohexane ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Amine introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the bromopyridinyl ether to the corresponding pyridinyl ether.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Pyridinyl ethers.
Substitution: Various substituted pyridinyl ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is studied for its potential as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl ether moiety is believed to play a key role in binding to these targets, while the cyclohexane ring and amine group contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and are known for their biological activity.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyridine ring and are used in various medicinal applications.
Uniqueness: (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a cyclohexane ring and a bromopyridinyl ether moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2R)-2-(3-bromopyridin-4-yl)oxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-8-7-14-6-5-10(8)15-11-4-2-1-3-9(11)13/h5-7,9,11H,1-4,13H2/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZPJMHWDFSWEJ-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=C(C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=C(C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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